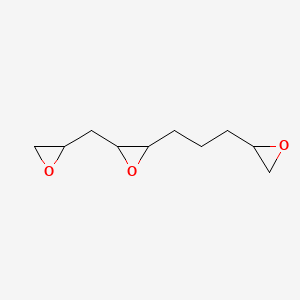
Triepoxy decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of three epoxide groups within its structure, making it a versatile compound in various chemical reactions and applications . The compound is notable for its unique chemical properties, which make it valuable in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triepoxy decane typically involves the epoxidation of decane derivatives. One common method is the reaction of decane with peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide groups . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts, such as titanium silicalite, can also enhance the epoxidation process, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Triepoxy decane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Triepoxy decane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of epoxy resins, which are important in coatings, adhesives, and composite materials
Mécanisme D'action
The mechanism of action of triepoxy decane involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the epoxide groups .
Comparaison Avec Des Composés Similaires
Epoxyethane (Ethylene oxide): A simpler epoxide with only one epoxide group.
Epoxypropane (Propylene oxide): Contains a single epoxide group and is used in similar applications.
Triepoxyhexane: Another triepoxide with a shorter carbon chain.
Uniqueness of Triepoxy Decane: this compound is unique due to its three epoxide groups, which provide multiple reactive sites for chemical reactions. This makes it more versatile compared to compounds with fewer epoxide groups, allowing for the synthesis of more complex and diverse products .
Propriétés
Numéro CAS |
52338-90-6 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-(oxiran-2-ylmethyl)-3-[3-(oxiran-2-yl)propyl]oxirane |
InChI |
InChI=1S/C10H16O3/c1(2-7-5-11-7)3-9-10(13-9)4-8-6-12-8/h7-10H,1-6H2 |
Clé InChI |
HMEICDIGPORGFI-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCCC2C(O2)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




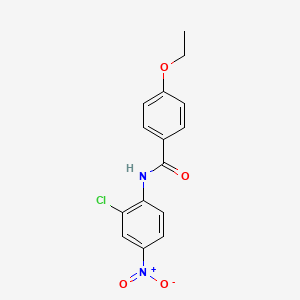


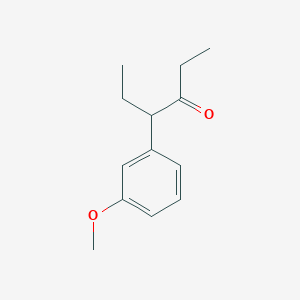
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)

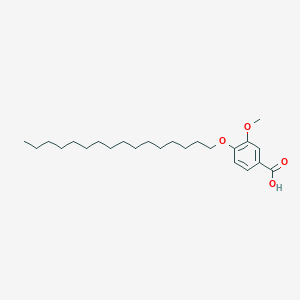



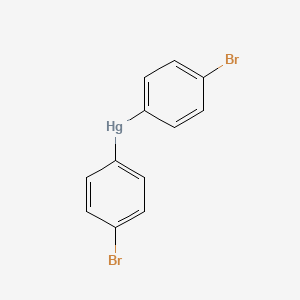
![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)
